

Solubility of 4-Phenylazobenzoic acid in different solvents

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Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

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Solubility of 4-Phenylazobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-phenylazobenzoic acid**, a crucial parameter for its application in research, particularly in drug development and material science. This document outlines available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data: Solubility Profile

Quantitative solubility data for **4-phenylazobenzoic acid** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical property predictions and qualitative assessments from various sources, a general solubility profile can be established.

Table 1: Solubility of **4-Phenylazobenzoic Acid** in Various Solvents



Solvent	Chemical Formula	Solvent Type	Solubility	Data Type
Water	H₂O	Polar Protic	0.062 g/L (at 25°C)	Calculated[1][2]
Dimethyl Sulfoxide (DMSO)	(CH₃)₂SO	Polar Aprotic	Soluble	Qualitative[3][4]
Dimethylformami de (DMF)	(CH₃)₂NCH	Polar Aprotic	Soluble	Qualitative[4]
Ethanol	C2H5OH	Polar Protic	Sparingly Soluble	Inferred
Methanol	СН₃ОН	Polar Protic	Sparingly Soluble	Inferred
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Slightly Soluble	Inferred
Hexane	C ₆ H ₁₄	Non-polar	Insoluble	Inferred[5]
Benzene	C ₆ H ₆	Non-polar	Insoluble	Inferred[5]

Note: Inferred solubility is based on the general principle of "like dissolves like" and the known polar and non-polar characteristics of **4-phenylazobenzoic acid**.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its practical application. The following are detailed methodologies for key experiments to quantify the solubility of **4-phenylazobenzoic acid**.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely used method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:



- 4-Phenylazobenzoic acid
- · Selected solvent of interest
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or other suitable material)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of 4-phenylazobenzoic
 acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).
 The amount of solid should be sufficient to ensure that undissolved solid remains after
 equilibrium is reached.
- Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.
- Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.
- Quantification:



- Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.
- Using UV-Vis Spectrophotometry: If 4-phenylazobenzoic acid has a chromophore, prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. Dilute the filtered sample solution to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.
- Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L.

Method 2: High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed.

Materials:

- 4-Phenylazobenzoic acid (as a stock solution in a highly soluble solvent like DMSO)
- A panel of desired solvents
- 96-well microplates
- Automated liquid handling system
- Plate reader (e.g., nephelometer or a spectrophotometer capable of turbidity measurements)

Procedure:

- Plate Preparation: Dispense the desired solvents into the wells of a 96-well plate.
- Compound Addition: Use an automated liquid handler to add small volumes of a concentrated stock solution of 4-phenylazobenzoic acid in DMSO to the solvent-containing



wells.

- Incubation and Mixing: The plate is typically shaken for a set period (e.g., 1-2 hours) at a controlled temperature to allow for dissolution.
- Turbidity Measurement: The solubility is assessed by measuring the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed indicates the limit of solubility.
- Data Analysis: The data is analyzed to determine the highest concentration at which the compound remains in solution for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a typical equilibrium solubility determination experiment.



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Caption: Workflow for Equilibrium Solubility Determination.

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